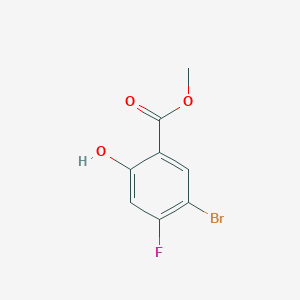

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Overview

Description

“Methyl 5-bromo-4-fluoro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It is a solid substance .

Molecular Structure Analysis

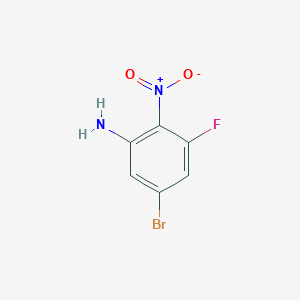

The molecular structure of “Methyl 5-bromo-4-fluoro-2-hydroxybenzoate” consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a methyl ester group . The InChI code for this compound is 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 .Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-fluoro-2-hydroxybenzoate” is a solid substance . It has a molecular weight of 249.03 g/mol . The exact mass and monoisotopic mass of this compound are 247.94843 g/mol . It has a topological polar surface area of 46.5 Ų .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques : Methyl 5-bromo-4-fluoro-2-hydroxybenzoate and related compounds can be synthesized through processes like bromination, hydrolysis, cyanidation, methoxylation, and esterification. These methods achieve high yields and purity levels (Chen Bing-he, 2008).

Modification and Derivatives : Electrophilic substitution reactions can modify compounds similar to Methyl 5-bromo-4-fluoro-2-hydroxybenzoate, producing various derivatives through reactions like formylation, bromination, nitration, and others (Clarke, Scrowston, & Sutton, 1973).

Application in Material Science

Fluorescent Sensors : Related compounds have been utilized as fluorescent sensors for the detection of metal ions like Al3+, with applications in bio-imaging and living cell imaging (Ye et al., 2014).

Crystallographic Studies : The crystal structures of benzoic acid derivatives (similar to Methyl 5-bromo-4-fluoro-2-hydroxybenzoate) have been explored using X-ray powder diffraction, contributing to understanding their molecular geometries and electronic structures (Pramanik, Dey, & Mukherjee, 2019).

Environmental and Microbial Applications

Degradation Pathways in Microbial Consortia : Studies on the degradation pathways of similar fluorinated compounds in methanogenic consortia have revealed insights into microbial metabolism and demethylation reactions (Londry & Fedorak, 1993).

Microsomal Metabolism Studies : Research on halogenated analogs of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate has provided insights into the microsomal metabolism of these compounds, identifying various metabolic pathways and products (Boeren et al., 1992).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-4-fluoro-2-hydroxybenzoate are currently unknown

Result of Action

The molecular and cellular effects of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 5-bromo-4-fluoro-2-hydroxybenzoate interacts with its targets and exerts its effects . .

properties

IUPAC Name |

methyl 5-bromo-4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMGUPTVQMMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)